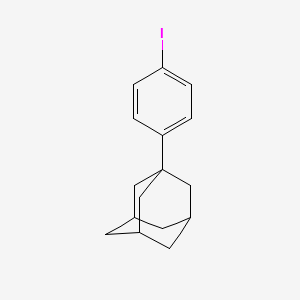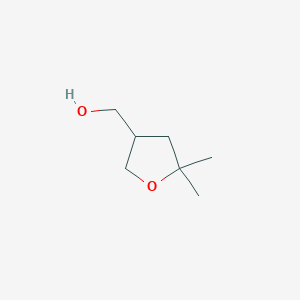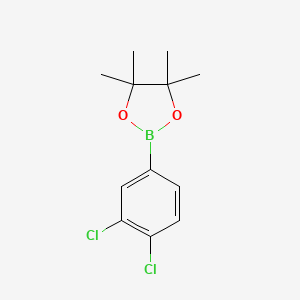
2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DCPTD) is a boron-containing organic compound that is used in a variety of scientific research applications. DCPTD is a colorless and odorless compound, and has a molecular weight of 325.7 g/mol. It is a stable compound and can be stored at room temperature for extended periods of time. DCPTD is soluble in most organic solvents, and can be used in a variety of chemical reactions.
科学研究应用
Synthesis and Material Science Applications
Synthesis of Pinacolylboronate-Substituted Stilbenes
This compound has been used to synthesize novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives are potential intermediates for creating new materials for LCD technology and might be therapeutic for neurodegenerative diseases (Das et al., 2015).
Synthesis of Organometallic Compounds
It is used in the synthesis of various organometallic compounds, such as allylborolanes, which are intermediates in organic synthesis reactions (Shimizu et al., 2010).
Development of Silicon-Based Drugs and Odorants
The compound serves as a building block in the synthesis of biologically active silicon-containing molecules, demonstrating its utility in pharmaceutical and odorant development (Büttner et al., 2007).
Preparation of Electron Transport Materials
It is integral in synthesizing key intermediates for electron transport materials, showing its relevance in the field of materials science (Xiangdong et al., 2017).
Chemical Properties and Reactions
- Reaction with Acetonitrile: This compound reacts with acetonitrile to form corresponding 2-oxazolines, with yields influenced by the nature of the substituent on the boron atom. This reaction showcases its reactivity and potential in synthesizing heterocyclic compounds (Kuznetsov et al., 2001).
Electrochemical Properties
The electrochemical properties of sulfur-containing derivatives of this compound have been analyzed, revealing its potential in electrochemistry and the synthesis of selectively substituted products (Tanigawa et al., 2016).
Synthesis of Bithiophene Complexes
The compound has been used to synthesize bithiophene complexes with unique optical properties, which could be significant in the development of luminescent materials (Peay et al., 2011).
Structural Analysis and Crystallography
Studies on the crystal structure and DFT (Density Functional Theory) analysis of certain derivatives provide insights into its molecular structure and properties, which are important in understanding its chemical behavior (Huang et al., 2021).
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAZBCNEXKOLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579282 | |
| Record name | 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
401797-02-2 | |
| Record name | 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)
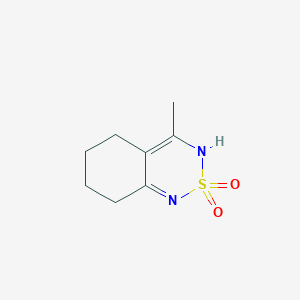

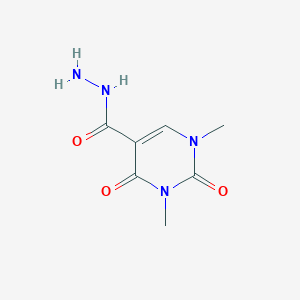
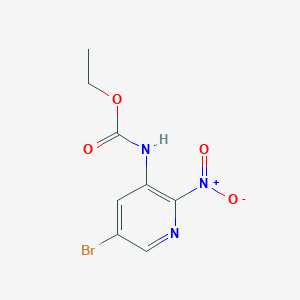
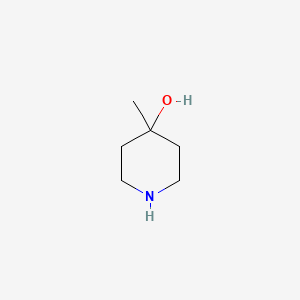

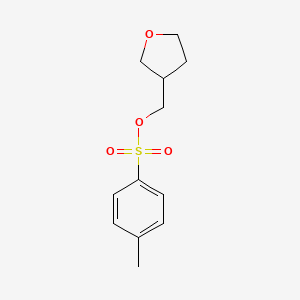
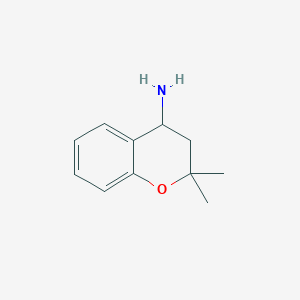
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)
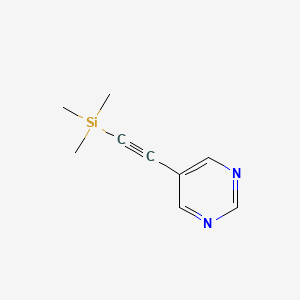
![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)
